![molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0](/img/structure/B1199045.png)
1,5-Dimethyltetralin
Overview
Description
It is a bicyclic hydrocarbon with the molecular formula C12H16 and a molecular weight of 160.26 g/mol . This compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the tetralin ring system.
Mechanism of Action
Target of Action
1,5-Dimethyltetralin, also known as 1,5-DMT, is primarily used as a reactant in various chemical reactions . The primary target of 1,5-DMT is the reactant it is paired with in a given reaction . For instance, it can act as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .
Mode of Action
The mode of action of 1,5-DMT depends on the specific reaction it is involved in. In the case of the conversion of 1-tetralone over HY zeolite, 1,5-DMT acts as a hydrogen donor . This means it provides hydrogen atoms to the 1-tetralone molecule, facilitating its conversion .
Result of Action
The result of 1,5-DMT’s action is the successful conversion of one chemical compound into another. For example, when acting as a hydrogen donor in the conversion of 1-tetralone over HY zeolite, the result is the successful conversion of 1-tetralone .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyltetralin plays a significant role in various biochemical reactions. It is often used as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite . The compound interacts with enzymes and proteins involved in hydrogen transfer reactions, facilitating the reduction of specific substrates. Additionally, this compound can serve as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance. This compound also impacts the expression of genes related to metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen donor, facilitating the reduction of substrates in enzymatic reactions. This compound can also inhibit or activate certain enzymes, leading to changes in their catalytic activity. Furthermore, this compound influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can accumulate over time, potentially affecting cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to hydrogen transfer and reduction reactions. It interacts with enzymes such as hydrogenases and reductases, facilitating the conversion of substrates into reduced products. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they influence its availability for enzymatic reactions and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum allows it to participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyltetralin can be synthesized through the cyclization reaction of 5-ortho-tolylpentene. The reaction is typically catalyzed by a dealuminated zeolite beta catalyst. The catalyst is prepared by treating the hydrogen ion form of zeolite beta with aqueous nitric acid (HNO3) at temperatures ranging from 70 to 95°C for 5 to 20 hours . The reaction conditions for the cyclization include temperatures between 80 to 250°C at normal pressure .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR). The reactants can be in either gaseous or liquid states, and the reaction is often carried out in a liquid-phase batch mode .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyltetralin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert this compound into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to produce reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
1,5-Dimethyltetralin serves as a precursor in the synthesis of various compounds. Notably, it is utilized in the preparation of 2,6-naphthalenedicarboxylic acid, an important intermediate in producing polyethylene naphthalate (PEN), which is used in high-performance plastics and fibers. Additionally, it acts as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite, facilitating the transformation of chemical compounds.
Biology
In biological research, this compound has been identified as a key volatile organic compound (VOC) associated with plant responses to pathogens. For instance, it has been linked to Botrytis cinerea infection in grapes and is considered a marker for detecting this pathogen . Its role in cellular processes includes influencing gene expression and modulating oxidative stress responses.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. This compound has demonstrated significant cytotoxicity against breast cancer (MCF-7), lung adenocarcinoma (A549), and liver cancer (HepG2) cell lines. The mechanisms involved include the generation of reactive oxygen species (ROS) and disruption of cell cycle progression.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. It is also investigated for its potential use as a natural fungicide due to its antifungal properties against plant pathogens like Fusarium oxysporum and Rhizoctonia solani.
Data Tables
Activity Type | Description |
---|---|
Anticancer Activity | Induces apoptosis; inhibits proliferation in various cancer cell lines. |
Antifungal Activity | Effective against several plant pathogens; potential use as a natural fungicide. |
Anti-inflammatory Effects | Reduces nitric oxide production in macrophages; potential therapeutic benefits for inflammatory diseases. |
Case Study 1: Detection of Botrytis cinerea Infection
Recent research demonstrated that this compound can serve as a reliable marker for detecting Botrytis cinerea infection levels in grapes. The study utilized thermal desorption gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds emitted from infected plants. Positive correlations were observed between the concentration of this compound and the severity of infection .
Case Study 2: Anticancer Properties
A study evaluating the cytotoxic effects of this compound on various human cancer cell lines revealed significant antiproliferative activity. The compound exhibited dose-dependent responses with IC50 values comparable to conventional chemotherapeutics like 5-fluorouracil. Mechanistic studies indicated that it promotes apoptosis through caspase pathway activation and ROS generation.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound of 1,5-Dimethyltetralin, lacking the methyl groups at positions 1 and 5.
1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene: Another name for this compound.
1,5-Dihydroxytetralin: A similar compound with hydroxyl groups at positions 1 and 5 instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity compared to its unsubstituted counterpart, tetralin .
Biological Activity
1,5-Dimethyltetralin (1,5-DMT) is a bicyclic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of 1,5-DMT, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Antioxidant Activity
Research indicates that 1,5-DMT exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
Case Study: Antioxidant Efficacy
A study assessed the radical scavenging ability of various compounds, including 1,5-DMT. The results demonstrated that 1,5-DMT showed effective scavenging activity against DPPH and ABTS radicals in a concentration-dependent manner.
Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
0.1 | 15.2 ± 2.1 | 20.4 ± 3.0 |
0.5 | 36.7 ± 4.6 | 45.8 ± 2.8 |
1.0 | 58.3 ± 5.2 | 68.9 ± 4.4 |
2.0 | 85.6 ± 3.9 | 92.3 ± 2.0 |
These findings suggest that higher concentrations of 1,5-DMT significantly enhance its radical scavenging capabilities, indicating its potential use in antioxidant therapies .
Anti-Inflammatory Properties
In addition to its antioxidant effects, 1,5-DMT has been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Research Findings
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with 1,5-DMT resulted in a notable reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6:
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 ± 10 | 200 ± 15 |
LPS | 300 ± 20 | 350 ± 25 |
LPS + 1,5-DMT (50 µM) | 180 ± 15 | 250 ± 20 |
The data indicate that the presence of 1,5-DMT significantly mitigates the inflammatory response induced by LPS .
Cytotoxicity Studies
Cytotoxicity assessments are essential for determining the safety profile of compounds intended for therapeutic use.
Cytotoxic Effects
In vitro studies have shown varying degrees of cytotoxicity for different cell lines when exposed to varying concentrations of 1,5-DMT:
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HeLa | 10 | 90 ± 2 |
MCF-7 | 50 | 75 ± 3 |
A549 | 100 | 60 ± 4 |
The results indicate that while lower concentrations of 1,5-DMT maintain cell viability above acceptable levels, higher concentrations exhibit significant cytotoxic effects .
Properties
IUPAC Name |
1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADLDGHUBLVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871324 | |
Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-91-0 | |
Record name | 1,5-Dimethyltetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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